
1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine
Overview
Description
1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine (BNPMP) is a nitrogen-containing heterocyclic compound which has been widely studied for its potential applications in pharmaceutical and biotechnological research. BNPMP has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. BNPMP has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Mechanism Of Action
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine is not yet fully understood. However, it is believed that 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine acts to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of pro-inflammatory molecules. In addition, 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory molecules. Finally, 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has been shown to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid, which is a precursor of pro-inflammatory molecules.
Biochemical and Physiological Effects
1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has been found to have a variety of biochemical and physiological effects. 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of pro-inflammatory molecules. In addition, 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory molecules. 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has also been shown to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid, which is a precursor of pro-inflammatory molecules. Finally, 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has been shown to have antioxidant activity and may be useful for the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine for laboratory experiments include its high yield, low cost, and wide availability. In addition, 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. Furthermore, 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has been shown to possess antiviral activity and may be useful for the development of antiviral drugs.
The limitations of using 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine for laboratory experiments include its potential toxicity and the lack of understanding of its mechanism of action. In addition, 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine is not approved for human use and may not be suitable for use in clinical trials.
Future Directions
For research on 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine include further investigation into its mechanism of action, its potential toxicity, and its potential applications in the treatment of various diseases. In addition, further research into the synthesis of 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine and its potential uses in drug discovery, biotechnology, and medicinal chemistry is needed. Finally, further studies on the biochemical and physiological effects of 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine are needed in order to understand its potential therapeutic applications.
Scientific Research Applications
1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has been studied for its potential applications in a variety of scientific research areas, including drug discovery, biotechnology, and medicinal chemistry. 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has been shown to possess antiviral activity and may be useful for the development of antiviral drugs.
properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-13-4-6-14(7-5-13)11-8-9(12)2-3-10(11)15(16)17/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVWBFPLCOETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



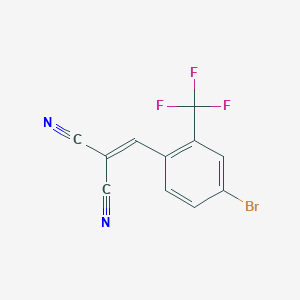

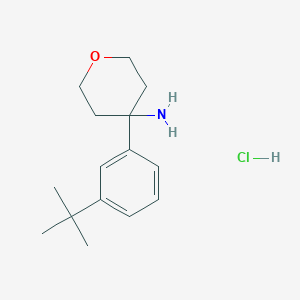


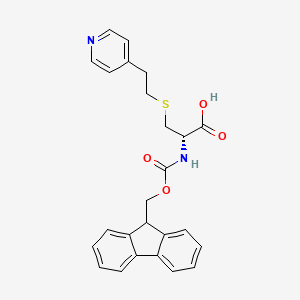
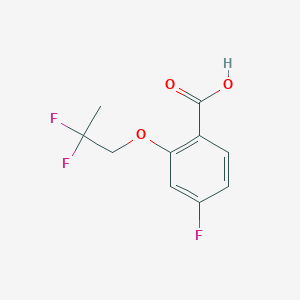

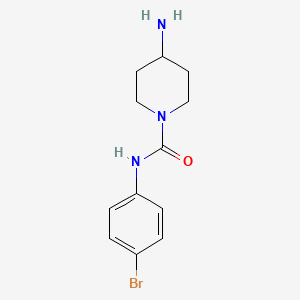


![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1412723.png)
![4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412725.png)
